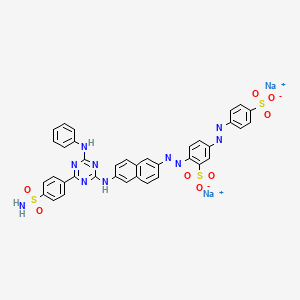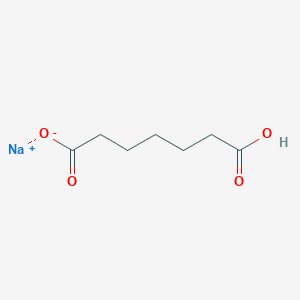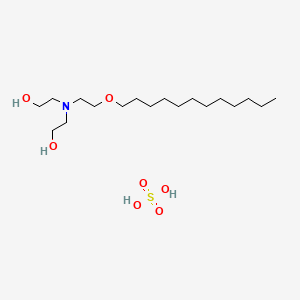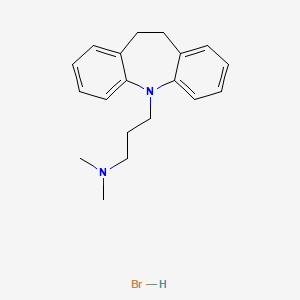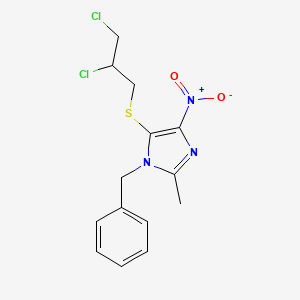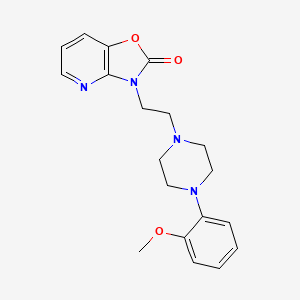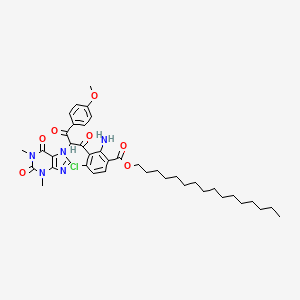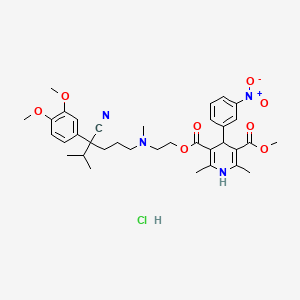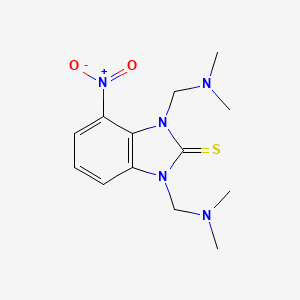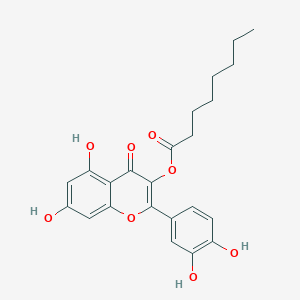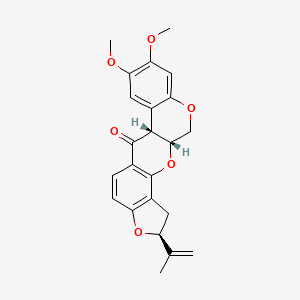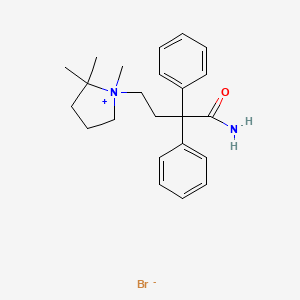
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pyrrolidinium ring substituted with a carbamoyl group and two phenyl groups, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a pyrrolidine derivative with a suitable alkyl halide, followed by the introduction of the carbamoyl and diphenylpropyl groups through nucleophilic substitution reactions. The final step often involves quaternization with methyl bromide to yield the desired pyrrolidinium bromide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidinium derivatives.
Aplicaciones Científicas De Investigación
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide
- 1-Benzyl-1-(3-carbamoyl-3,3-diphenylpropyl)-piperidinium bromide
Uniqueness
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide is unique due to its specific substitution pattern on the pyrrolidinium ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
3270-75-5 |
|---|---|
Fórmula molecular |
C23H31BrN2O |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
2,2-diphenyl-4-(1,2,2-trimethylpyrrolidin-1-ium-1-yl)butanamide;bromide |
InChI |
InChI=1S/C23H30N2O.BrH/c1-22(2)15-10-17-25(22,3)18-16-23(21(24)26,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14H,10,15-18H2,1-3H3,(H-,24,26);1H |
Clave InChI |
KAANCUZADCSERB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC[N+]1(C)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



